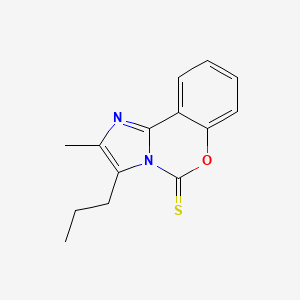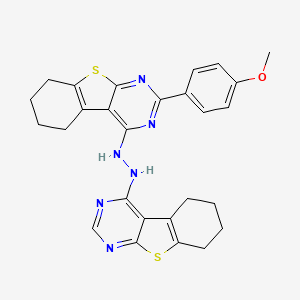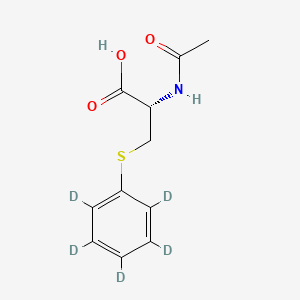
Rolusafine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rolusafine is an investigational antifungal agent primarily used for research purposes. It is known for its potential in treating fungal infections. The molecular formula of this compound is C19H18N2O2, and it has a molecular weight of 306.36 g/mol . The compound is characterized by its off-white to light yellow solid appearance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rolusafine involves the reaction of 2-(4-ethylphenoxy)-4’-methoxy-3,3’-bipyridine. The preparation method typically includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo experiments, the stock solution is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and saline .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in controlled laboratory settings for research purposes. The preparation involves precise measurements and conditions to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Rolusafine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Wissenschaftliche Forschungsanwendungen
Rolusafine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antifungal properties and reaction mechanisms.
Biology: Investigated for its effects on fungal cell structures and functions.
Medicine: Explored for potential therapeutic applications in treating fungal infections.
Industry: Utilized in the development of antifungal agents and related products
Wirkmechanismus
The mechanism of action of Rolusafine involves its interaction with fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The compound targets specific pathways involved in fungal cell wall synthesis, making it effective against a broad spectrum of fungal species .
Vergleich Mit ähnlichen Verbindungen
Fluconazole: Another antifungal agent used to treat fungal infections.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against various fungal pathogens.
Comparison: Rolusafine is unique in its specific molecular structure and mechanism of action. Unlike Fluconazole and Itraconazole, which primarily inhibit ergosterol synthesis, this compound disrupts fungal cell membranes directly. This unique mode of action makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2089153-78-4 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(4-ethylphenoxy)-3-(4-methoxypyridin-3-yl)pyridine |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-6-8-15(9-7-14)23-19-16(5-4-11-21-19)17-13-20-12-10-18(17)22-2/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
MSNOIIKZIMJCQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C3=C(C=CN=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)

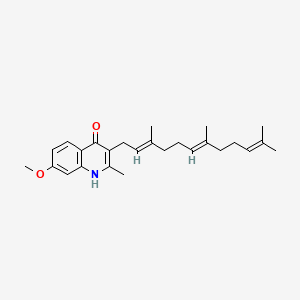
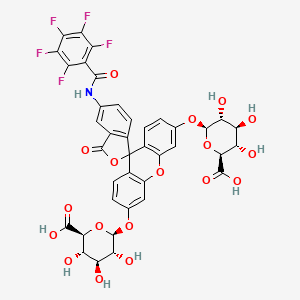

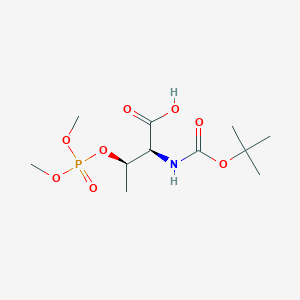
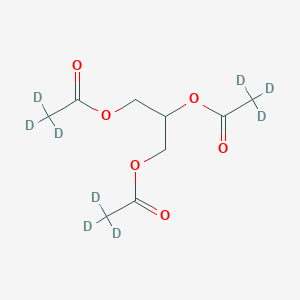
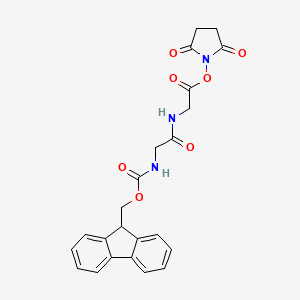
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
